molecular formula C10H10ClNO4 B1609590 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide CAS No. 832674-69-8

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide

Cat. No. B1609590
M. Wt: 243.64 g/mol
InChI Key: KNWGWROBBUMATG-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide” is a chemical compound with the CAS Number: 832674-69-8 . It has a molecular weight of 243.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C10H10ClNO4 . The InChI code is 1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) . The compound has a rotatable bond count of 5 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.64 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 78.6 Ų . The compound is covalently bonded and has a complexity of 261 .

Scientific Research Applications

Metabolic Pathways and Environmental Impact

Studies on chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, offer insights into the metabolic activation pathways that might be relevant to compounds like 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. These pathways involve complex processes leading to DNA-reactive products, highlighting the environmental and health implications of chloroacetamide compounds' usage and degradation (Coleman et al., 2000).

Chemical Synthesis and Applications

Research on regioselective syntheses, such as the creation of formylpyrido benzoxazoles, suggests applications in synthesizing structurally complex molecules from simpler chloroacetamide derivatives. This points to potential uses in medicinal chemistry and material science, where specific molecular architectures are required for targeted functions (Li et al., 2009).

Herbicide Efficiency and Soil Interaction

The interaction of chloroacetamide herbicides with soil and their efficacy as influenced by agricultural practices provide valuable information on optimizing agricultural use while minimizing environmental impact. Studies on acetochlor and similar compounds examine how soil properties and agricultural residues affect herbicide activity and degradation, offering guidance on sustainable agricultural practices (Banks & Robinson, 1986).

Antimicrobial Properties

Derivatives of chloroacetamide compounds have been evaluated for antimicrobial activities, indicating potential applications in developing new antimicrobial agents. This research suggests that modifications to the chloroacetamide backbone could yield compounds with useful biological activities (Noolvi et al., 2016).

Metal Complexation and Structural Analysis

The formation of metal complexes with chloroacetamide derivatives, including crystal structure analyses, points to applications in coordination chemistry and materials science. These complexes can be pivotal in understanding the fundamental chemical properties and developing novel materials with specific magnetic, optical, or catalytic properties (O'reilly et al., 1987).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWGWROBBUMATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427528
Record name 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide

CAS RN

832674-69-8
Record name 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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